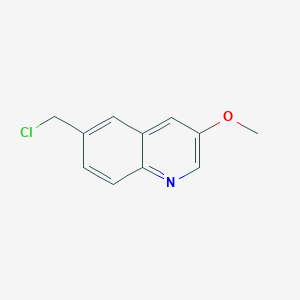

6-(Chloromethyl)-3-methoxyquinoline

Description

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

6-(chloromethyl)-3-methoxyquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-14-10-5-9-4-8(6-12)2-3-11(9)13-7-10/h2-5,7H,6H2,1H3 |

InChI Key |

BIUYKPGSNPZYPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C2C=CC(=CC2=C1)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key analogs and their substituent effects are compared below:

| Compound Name | Substituents (Positions) | Electronic Effects |

|---|---|---|

| 6-(Chloromethyl)-3-methoxyquinoline | 6-CH$2$Cl, 3-OCH$3$ | - CH$2$Cl: Electron-withdrawing, reactive toward nucleophiles. - OCH$3$: Electron-donating, stabilizes aromatic ring. |

| 6-Chloro-3-methoxyquinoline | 6-Cl, 3-OCH$_3$ | - Cl: Strongly electron-withdrawing. - OCH$_3$: Balances electron density. |

| 6-Chloro-3-methylquinoline | 6-Cl, 3-CH$_3$ | - Cl: Electron-withdrawing. - CH$_3$: Mild electron-donating via hyperconjugation. |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 2-Cl, 6-OCH$_3$, 3-CHO | - Cl and CHO: Electron-withdrawing. - OCH$_3$: Localized electron donation. |

The chloromethyl group in the target compound offers unique reactivity compared to chloro or methyl groups, enabling functionalization at position 6 .

Physicochemical Properties

Table 1: Physical and Spectral Data

The target compound’s higher molecular weight (207.66 g/mol) compared to 6-chloro-3-methylquinoline (177.63 g/mol) reflects the chloromethyl and methoxy groups’ contributions .

Preparation Methods

Synthesis of 6-Methyl-3-methoxyquinoline

The quinoline backbone is constructed using a modified Friedländer synthesis , which couples 3-methoxyaniline with a β-keto ester. For example:

Conditions :

-

Catalyst: Concentrated HCl or polyphosphoric acid.

-

Temperature: 120–140°C under reflux.

This step establishes the methoxy group at position 3 and a methyl group at position 6.

Radical Chlorination of the Methyl Group

The methyl group at position 6 undergoes chlorination using N-chlorosuccinimide (NCS) under radical initiation:

Reaction Conditions :

-

Radical initiator: Benzoyl peroxide (1–2 mol%).

-

Solvent: Dry carbon tetrachloride (CCl₄).

-

Temperature: 70–80°C under reflux for 6–8 hours.

-

Workup: Extraction with dichloromethane, drying (MgSO₄), and recrystallization from diethyl ether.

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NCS Equivalents | 1.2–1.5 eq | Maximizes conversion |

| Reaction Time | 6–8 hours | Prevents over-chlorination |

| Solvent Purity | Anhydrous CCl₄ | Avoids side reactions |

Alternative Pathways and Modifications

Vilsmeier-Haack Cyclization

An alternative route employs the Vilsmeier-Haack reaction to form the quinoline ring:

-

Formylation : 3-Methoxyaniline reacts with DMF and POCl₃ to generate an iminium intermediate.

-

Cyclization : The intermediate undergoes intramolecular cyclization with a methyl-containing ketone.

Advantages :

Direct Chloromethylation

In cases where 6-methyl-3-methoxyquinoline is unavailable, direct chloromethylation can be achieved using:

-

Paraformaldehyde and HCl gas in acetic acid.

-

Chloromethyl methyl ether (MOMCl) under acidic conditions.

Challenges :

-

Requires strict temperature control (−10 to 0°C).

-

Potential for dimerization or polymerization side reactions.

Purification and Characterization

Chromatographic Purification

Spectroscopic Confirmation

-

¹H NMR :

-

δ 4.65 (s, 2H, CH₂Cl).

-

δ 3.95 (s, 3H, OCH₃).

-

Aromatic protons between δ 7.2–8.5 ppm.

-

-

MS (ESI) : m/z 223.05 [M+H]⁺.

Industrial-Scale Considerations

Solvent Recycling

-

CCl₄ Recovery : Distillation at 76°C reduces solvent waste.

-

MgSO₄ Regeneration : Calcination at 250°C restores drying capacity.

Yield Optimization

| Factor | Laboratory Scale | Pilot Scale |

|---|---|---|

| Reaction Volume | 500 mL | 100 L |

| NCS Equivalents | 1.5 eq | 1.3 eq |

| Chlorination Time | 8 hours | 10 hours |

Scaling up requires adjusted stoichiometry to account for heat dissipation and mixing efficiency.

Q & A

Q. What are the optimized synthetic routes for 6-(Chloromethyl)-3-methoxyquinoline, and how can reaction conditions be tailored to improve yields?

Methodological Answer: The synthesis typically involves sequential chlorination and alkylation steps. For example:

- Chlorination: Use POCl₃ or SOCl₂ to introduce chlorine at position 6 .

- Alkyl Group Introduction: Employ Friedel-Crafts alkylation or nucleophilic substitution (SN2) to attach the chloromethyl group .

Optimization Strategies: - Control temperature (e.g., 60–80°C for chlorination to avoid side reactions) .

- Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .

- Monitor reaction progress via TLC or HPLC to terminate reactions at ~85% conversion .

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR:

- ¹H NMR: Look for aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ ~3.9 ppm, singlet). Chloromethyl protons appear as a triplet near δ 4.3–4.5 ppm due to coupling with adjacent CH₂ groups .

- ¹³C NMR: Confirm the chloromethyl carbon at δ ~45 ppm and methoxy carbon at δ ~55 ppm .

- Mass Spectrometry (MS): Expect a molecular ion peak at m/z 223.6 (C₁₁H₁₀ClNO⁺) with fragmentation patterns indicating loss of Cl (Δ m/z 35.5) .

Q. What solvent systems are optimal for purification, and how do solubility properties influence this choice?

Methodological Answer:

-

Solubility Data:

Solvent Solubility (mg/mL) Ethanol 15–20 Dichloromethane 50–60 Water <1 -

Purification: Use column chromatography with silica gel and a gradient of ethyl acetate/hexane (10–30% EA) to separate polar byproducts .

Advanced Research Questions

Q. What reaction mechanisms govern nucleophilic substitution at the chloromethyl group, and how do steric/electronic factors influence reactivity?

Methodological Answer:

- SN2 Mechanism: The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. Steric hindrance from the methoxy group at position 3 slows reactivity, requiring elevated temperatures (80–100°C) .

- Catalytic Enhancements: Palladium-catalyzed coupling (e.g., Sonogashira or Suzuki) introduces aryl/alkynyl groups, leveraging the chloromethyl site as a leaving group .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

- Case Study: Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 12 μM in cancer cell lines) may arise from assay conditions.

- Standardization: Use identical cell lines (e.g., HeLa or MCF-7) and culture media .

- Structural Confirmation: Verify compound purity via X-ray crystallography (e.g., CCDC deposition codes from ).

- SAR Analysis: Compare derivatives (e.g., 6-fluoro or 6-bromo analogs) to isolate the chloromethyl group’s role .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR or CDK2). The chloromethyl group’s electrophilicity may covalently bind cysteine residues .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of quinoline-protein complexes .

Q. How can researchers address stability challenges during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.